molecular formula C9H13Cl2NO B1423304 2-(4-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride CAS No. 1354954-51-0

2-(4-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride

Cat. No. B1423304
M. Wt: 222.11 g/mol
InChI Key: DZGCAMKWGIAFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride” is a type of organic compound. It likely contains a chlorophenyl group, a methoxyethan-1-amine group, and a hydrochloride group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as halogenation, treatment with ethylenechlorohydrin, and reaction with piperidine .

Scientific Research Applications

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives :

    • Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
  • Synthetic Cathinones :

    • Results: The study provided detailed structural and spectroscopic characterization of four synthetic cathinones .
  • 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones :

    • Results: The study resulted in the successful synthesis of new 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones .

Future Directions

While specific future directions for this compound were not found, similar compounds are often the subject of research interest in green chemistry, which includes nonconventional sources for chemical reactions such as microwave, mechanical mixing, visible light, and ultrasound .

properties

IUPAC Name

2-(4-chlorophenyl)-2-methoxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-12-9(6-11)7-2-4-8(10)5-3-7;/h2-5,9H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGCAMKWGIAFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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